8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine
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Overview
Description
8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The unique structure of this compound, which includes both pyridine and benzofuran moieties, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity. Additionally, the reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby disrupting key cellular processes. Molecular docking studies have shown that this compound can bind to targets such as kinases and receptors, suggesting a mechanism involving the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furopyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thienopyridines: Known for their antimicrobial and anti-inflammatory properties.
Pyrazolopyridines: Studied for their anticancer and antiviral activities.
Uniqueness
What sets 8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine apart is its unique combination of pyridine and benzofuran rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in various research applications .
Properties
IUPAC Name |
2-methyl-8-(4-propan-2-ylpyridin-2-yl)-[1]benzofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-12(2)14-9-10-21-18(11-14)17-6-4-5-15-16-8-7-13(3)22-20(16)23-19(15)17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYUFOVUUNZVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=CC(=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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